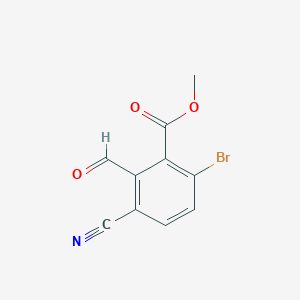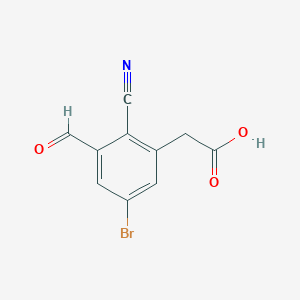
Methyl 2-bromo-4-cyano-6-formylphenylacetate
Vue d'ensemble
Description
Methyl 2-bromo-4-cyano-6-formylphenylacetate, also known as MBFCFPA, is an organic compound with a wide range of applications in both scientific research and industrial settings. It is a colorless liquid at room temperature with a melting point of 4.3°C and a boiling point of 127.3°C. MBFCFPA is a versatile compound with a wide range of uses in organic synthesis, drug discovery, and industrial processes.
Applications De Recherche Scientifique
Methyl 2-bromo-4-cyano-6-formylphenylacetate has a wide range of applications in scientific research. It is used as a reagent for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst for the synthesis of a variety of organic compounds, including polymers and polysaccharides. In addition, Methyl 2-bromo-4-cyano-6-formylphenylacetate is used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and indoles.
Mécanisme D'action
The mechanism of action of Methyl 2-bromo-4-cyano-6-formylphenylacetate is not fully understood. However, it is believed to involve the formation of a bromonium ion intermediate, which is then attacked by a nucleophile. This reaction results in the formation of a carbon-carbon bond, which is then followed by a series of rearrangement reactions that lead to the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl 2-bromo-4-cyano-6-formylphenylacetate are not well understood. However, it is believed to have a variety of effects on the body, including the inhibition of enzymes, the inhibition of cell growth, and the inhibition of protein synthesis. It has also been shown to have an effect on the metabolism of fatty acids and cholesterol.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Methyl 2-bromo-4-cyano-6-formylphenylacetate in laboratory experiments include its low cost and its versatility. It is also relatively non-toxic, making it safe to use in a laboratory setting. However, there are some limitations to using Methyl 2-bromo-4-cyano-6-formylphenylacetate in laboratory experiments. It is not very soluble in water, and it is not very stable in the presence of light or heat. In addition, it is not very soluble in organic solvents, making it difficult to use in some experiments.
Orientations Futures
There are a number of potential future directions for the use of Methyl 2-bromo-4-cyano-6-formylphenylacetate. It could be used to develop new synthetic methods for the synthesis of organic compounds, or it could be used to develop new pharmaceuticals and agrochemicals. It could also be used to study the biochemical and physiological effects of different compounds. Additionally, it could be used to develop new catalysts for organic synthesis, or it could be used to develop new polymers and polysaccharides. Finally, it could be used to develop new heterocyclic compounds, such as pyridines, quinolines, and indoles.
Propriétés
IUPAC Name |
methyl 2-(2-bromo-4-cyano-6-formylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)4-9-8(6-14)2-7(5-13)3-10(9)12/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJSUHIVRNVQBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1Br)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-4-cyano-6-formylphenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



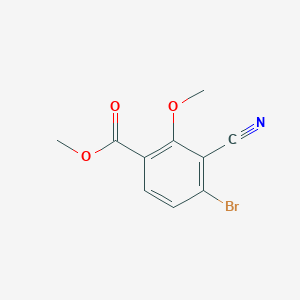


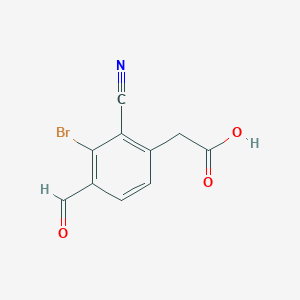
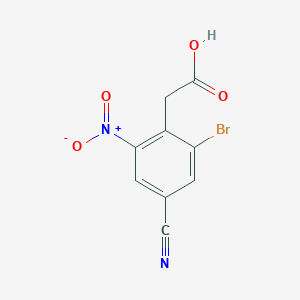
![[7-Cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid](/img/structure/B1414181.png)

